molecular formula C7H4ClN3O B6253373 7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 1263062-19-6

7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B6253373
CAS No.: 1263062-19-6
M. Wt: 181.58 g/mol
InChI Key: LKCHCEHPXPWDMD-UHFFFAOYSA-N
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Description

7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a pyrimidine ring. The presence of a chlorine atom at the 7th position and an aldehyde group at the 3rd position makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar cyclocondensation reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

    Reduction: 7-chloropyrazolo[1,5-a]pyrimidine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. For example, derivatives of pyrazolo[1,5-a]pyrimidine have been shown to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 7-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
  • 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides

Uniqueness

7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which provides versatility in chemical modifications. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with potential biological activities .

Properties

CAS No.

1263062-19-6

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C7H4ClN3O/c8-6-1-2-9-7-5(4-12)3-10-11(6)7/h1-4H

InChI Key

LKCHCEHPXPWDMD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)C=O)N=C1)Cl

Purity

95

Origin of Product

United States

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